molecular formula C11H20O2 B3432144 Undecylenic Acid CAS No. 96451-28-4

Undecylenic Acid

Cat. No.: B3432144
CAS No.: 96451-28-4
M. Wt: 184.27 g/mol
InChI Key: FRPZMMHWLSIFAZ-UHFFFAOYSA-N
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Description

Undecylenic acid (C₁₁H₂₀O₂), an 11-carbon monounsaturated fatty acid (MUFA), is derived from the pyrolysis of ricinoleic acid, a derivative of castor oil . It features a terminal double bond at the 10th carbon, making it bifunctional and suitable for applications in pharmaceuticals, cosmetics, and industrial chemistry . Approved by the FDA for topical antifungal use, it is a key ingredient in treatments for tinea pedis (athlete’s foot) and other cutaneous fungal infections . Its natural occurrence in human sweat further underscores its biocompatibility .

The compound is produced industrially by hydrolyzing methyl ricinoleate at 500–600°C under steam, yielding this compound and heptanal as byproducts . Its derivatives, such as zinc undecylenate, enhance antifungal efficacy while reducing skin irritation . Beyond medicine, this compound is used in perfumes, nylon-11 synthesis, and food flavoring (GRAS status) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-10-enoic acid
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InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)
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InChI Key

FRPZMMHWLSIFAZ-UHFFFAOYSA-N
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Canonical SMILES

C=CCCCCCCCCC(=O)O
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Molecular Formula

C11H20O2
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Related CAS

96451-28-4
Record name 10-Undecenoic acid, homopolymer
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DSSTOX Substance ID

DTXSID8035001
Record name 10-Undecenoic acid
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Molecular Weight

184.27 g/mol
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Physical Description

Liquid, Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS], Solid, colourless to pale yellow liquid
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Boiling Point

Decomposes at 275°C, 137.00 °C. @ 2.00 mm Hg
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Solubility

Insoluble, 0.0737 mg/mL at 30 °C, insoluble in water; soluble in alcohol and ether
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Density

0.910 - 0.917
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CAS No.

112-38-9, 1333-28-4
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Melting Point

24.5 °C
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Preparation Methods

Undecylenic acid is prepared by the pyrolysis of ricinoleic acid, which is derived from castor oil. Specifically, the methyl ester of ricinoleic acid is cracked to yield both this compound and heptanal. This process is conducted at temperatures ranging from 500 to 600°C in the presence of steam . The methyl ester is then hydrolyzed to produce this compound .

Chemical Reactions Analysis

Ozonolysis and Oxidation Reactions

Undecylenic acid undergoes ozonolysis due to its terminal double bond (C10–C11). When exposed to ozone, the reaction follows the Criegee mechanism :

  • Primary products : Sebaldehydic acid (CHO-(CH₂)₈-COOH) and formaldehyde (CH₂O).

  • Secondary products : Formic acid (HCOOH) and sebacic acid (HOOC-(CH₂)₈-COOH) via carbonyl oxide intermediates.

  • Oligomerization : Carbonyl oxide intermediates (e.g., CH₂OO- ) react with this compound or its derivatives to form oligomers, detected as dimers to pentamers in mass spectrometry .

Table 1: Ozonolysis Products of this compound

ProductFormulaDetection MethodSource
Sebaldehydic acidC₁₀H₁₈O₃GC-MS, NMR
Formic acidCH₂O₂FTIR, Mass spectrometry
Sebacic acidC₁₀H₁₈O₄HPLC

Polymerization

The terminal double bond enables polymerization, particularly for vinyl production. Pyrolysis of ricinoleic acid (from castor oil) yields this compound, which is polymerized industrially . The reaction proceeds via free-radical or ionic mechanisms, forming long-chain polymers used in coatings and adhesives.

Salt Formation

This compound reacts with metal hydroxides to form salts with antifungal properties:

  • Zinc undecylenate : Synthesized by neutralizing this compound with zinc oxide .
    2C11H20O2+ZnOZn(C11H19O2)2+H2O2 \, \text{C}_{11}\text{H}_{20}\text{O}_2 + \text{ZnO} \rightarrow \text{Zn}(\text{C}_{11}\text{H}_{19}\text{O}_2)_2 + \text{H}_2\text{O}

  • Applications : Topical antifungal agents disrupt Candida albicans biofilm formation by inhibiting hyphal growth genes (e.g., HWP1) and hydrolytic enzymes .

Esterification

The carboxylic acid group undergoes esterification with alcohols. For example:
C11H20O2+R-OHC11H19O2R+H2O\text{C}_{11}\text{H}_{20}\text{O}_2 + \text{R-OH} \rightarrow \text{C}_{11}\text{H}_{19}\text{O}_2\text{R} + \text{H}_2\text{O}
Esters are used in fragrances and plasticizers, leveraging the compound’s woody aroma .

Supramolecular Interactions

This compound forms non-covalent complexes with amino acids like L-arginine. Hydrogen bonding between the carboxylic acid group and arginine’s amine enables aqueous solubility. These complexes self-assemble into:

  • Vesicles (10–30 nm diameter at 0.01–0.1 mM).

  • Tubular structures (50 nm diameter at >0.8 mM) .

Table 2: GS-1 (this compound + L-Arginine) Properties

Concentration (mM)StructureSize (nm)ApplicationSource
0.01–0.1Vesicles10–30Drug delivery
>0.8Tubular aggregates50Apoptosis induction

Biochemical Interactions

This compound disrupts microbial lipid metabolism by:

  • Altering cytoplasmic pH via proton transport across membranes .

  • Inhibiting Candida albicans biofilm formation (IC₅₀ >3 mM) and hyphal growth (IC₅₀ >4 mM) .

Thermal Decomposition

Pyrolysis of this compound yields shorter-chain hydrocarbons and carboxylic acids, though mechanistic details remain understudied .

Scientific Research Applications

Antifungal Applications

Undecylenic acid is primarily recognized for its antifungal properties , particularly against Candida albicans. Research has demonstrated that it effectively inhibits biofilm formation and hyphal growth, which are critical virulence factors in fungal infections.

Clinical Use

This compound is utilized in various antifungal products, including topical treatments for skin infections such as tinea. Its efficacy against fungal pathogens has made it a staple in dermatological applications .

Anticancer Potential

Recent studies have explored the anticancer applications of this compound, particularly through novel formulations that enhance its solubility and efficacy.

Novel Formulation: GS-1

A recent investigation introduced a formulation combining this compound with L-arginine (GS-1), demonstrating significant tumoricidal activity:

  • Cytotoxic Effects : GS-1 induced concentration-dependent apoptosis in various tumor cell lines, including HeLa and A549 cells. The mechanism was identified as caspase-dependent, involving mitochondrial membrane potential reduction .
  • Cellular Uptake : The study revealed that GS-1 enters cells via Fatty Acid Transport Protein 2 (FATP2) and localizes to lipid droplets without protective effects against cytotoxicity .

Implications for Cancer Therapy

The findings suggest that this compound could be repurposed as an anticancer agent, expanding its application beyond antifungal use. This novel approach addresses the challenge of fatty acid solubility in therapeutic contexts .

Drug Delivery Systems

This compound has been incorporated into advanced drug delivery systems due to its unique properties:

  • Nanocarrier Development : Research has explored the use of this compound-based polymers in drug delivery applications, enhancing the encapsulation efficiency of therapeutic agents .
  • Hexosome Formulations : Hexosomes containing this compound have shown promise as effective anti-Candida agents, significantly reducing the viability of fungal cells while maintaining low toxicity to human cells .

Summary Table of Applications

Application AreaDescriptionKey Findings
AntifungalTreatment for skin infections caused by fungiInhibits C. albicans biofilm formation; effective at concentrations >3 mM
AnticancerPotential use as a tumor cell apoptosis inducerGS-1 formulation shows pro-apoptotic effects; cytotoxic to various cancer cells
Drug DeliveryDevelopment of nanocarriers and hexosomesEnhanced drug encapsulation; effective against fungal infections

Case Studies

  • Antifungal Efficacy : A study demonstrated that this compound effectively reduced biofilm formation by C. albicans, showcasing its potential in treating persistent fungal infections .
  • Cancer Research : The GS-1 formulation study provided foundational evidence for the anticancer properties of this compound, suggesting new therapeutic avenues for fatty acids in oncology .

Comparison with Similar Compounds

Tolnaftate

  • Efficacy : In a double-blind study, undecylenic acid demonstrated comparable efficacy to tolnaftate (a synthetic thiocarbamate) in treating tinea pedis, with both achieving >80% mycological cure rates .
  • Safety : this compound caused fewer adverse events (e.g., erythema, burning) than tolnaftate, making it preferable for sensitive skin .
  • Mechanism : Tolnaftate inhibits fungal squalene epoxidase, while this compound disrupts biofilm formation in Candida albicans and destabilizes fungal cell membranes .

Oxiconazole Nitrate

  • Spectrum : Oxiconazole (an imidazole derivative) has broader activity against dermatophytes and yeasts, whereas this compound is primarily effective against dermatophytes .
  • Formulation : Oxiconazole is available as creams and lotions, while this compound is formulated in powders, ointments, and hexosomes for sustained release .

Zinc Undecylenate

  • Synergy : Zinc salts of this compound provide dual antifungal and astringent effects, reducing inflammation in conditions like eczema .
  • Stability : Zinc undecylenate is less volatile than free this compound, enhancing shelf-life in topical products .

Fatty Acid Derivatives

Sodium Undecylenate

  • Solubility : Unlike zinc salts, sodium undecylenate is water-soluble, enabling use in aqueous formulations for oral or mucosal applications .
  • Applications : Primarily used in veterinary antifungals due to its mild toxicity profile .

Other MUFAs and PUFAs

  • Oleic Acid (C18:1) : Lacks antifungal activity but shares emulsifying properties. This compound’s shorter chain enhances penetration into fungal biofilms .

Structural Analogs

Δα-Dodecenoic Acid (C12:1)

  • Chain Length : The 12-carbon analog shows reduced antifungal potency compared to this compound, highlighting the importance of the 11-carbon chain for optimal activity .

11-Aminoundecanoic Acid

  • Industrial Use: Derived from this compound, this compound is a monomer for nylon-11 production, emphasizing this compound’s versatility beyond pharmaceuticals .

Data Tables

Table 1: Antifungal Activity Comparison

Compound Mycological Cure Rate (%) Mechanism of Action Common Formulations
This compound 85–90 Biofilm disruption Powder, ointment, hexosomes
Tolnaftate 80–85 Squalene epoxidase inhibition Cream, spray
Zinc Undecylenate 88–92 Membrane destabilization Cream, powder
Oxiconazole Nitrate 90–95 Ergosterol synthesis inhibition Lotion, cream

Table 2: Physicochemical Properties

Property This compound Sodium Undecylenate Zinc Undecylenate
Molecular Weight 184.28 g/mol 205.27 g/mol 431.92 g/mol
Solubility Insoluble in water Water-soluble Insoluble in water
Melting Point 66–68°C Not reported 120–125°C
Primary Use Antifungal Veterinary antifungals Topical creams

Biological Activity

Undecylenic acid, an 11-carbon monounsaturated fatty acid, is primarily recognized for its antifungal properties. It is derived from castor oil and is also found in human sweat. This article explores the biological activity of this compound, focusing on its antimicrobial effects, potential anticancer properties, and clinical applications.

Antifungal Activity

This compound exhibits significant antifungal activity, particularly against Candida albicans, a common opportunistic pathogen. Research indicates that this compound disrupts the biofilm formation of Candida albicans at concentrations above 3 mM and inhibits hyphal growth at concentrations exceeding 4 mM. This action is crucial as biofilm and hyphal formations are key virulence factors in fungal infections. The mechanism involves the downregulation of hyphal formation-related genes such as HWP1, which leads to reduced pathogenicity .

Table 1: Antifungal Activity of this compound Against Candida albicans

Concentration (mM)Effect on Biofilm FormationEffect on Hyphal Growth
3Inhibition observedMinimal effect
4Significant inhibitionInhibition observed

Studies have shown that this compound can reduce the metabolic activity of Candida albicans by 72-96% when incorporated into hexosome formulations, demonstrating its potential as a non-toxic antifungal agent for human cells .

The proposed mechanism by which this compound exerts its antifungal effects includes:

  • Membrane Disruption : It interacts with nonspecific components in the cell membrane, altering permeability and leading to cell death.
  • Inhibition of Lipid Metabolism : this compound may inhibit enzymes involved in lipid metabolism, further disrupting fungal growth and reproduction .

Antitumor Activity

Recent studies have begun to explore the anticancer potential of this compound. A novel formulation combining this compound with L-arginine (GS-1) has shown promising results in inducing apoptosis in various tumor cell lines, including HeLa and A549 cells. The cytotoxic effects were found to be concentration-dependent and caspase-mediated, indicating a pro-apoptotic mechanism of action .

Table 2: Cytotoxicity of GS-1 Formulation on Tumor Cell Lines

Cell LineViability Reduction (%) at 24h
HeLa70
A54965
Jurkat60
U93755

The study indicated that GS-1 localized to lipid droplets within tumor cells, suggesting a targeted delivery mechanism that enhances its cytotoxic effects without harming non-tumor cells significantly .

Clinical Applications

This compound is widely used in topical formulations for treating skin infections caused by fungi. Clinical evaluations have demonstrated its effectiveness in treating dermatophyte infections, particularly tinea pedis (athlete's foot) and tinea corporis (ringworm). In clinical settings, this compound has shown a high success rate in eradicating fungal infections when applied topically .

Case Studies

A notable clinical evaluation involved patients suffering from dermatophyte infections treated with this compound formulations. The results indicated a significant reduction in symptoms and fungal presence after consistent application over several weeks. However, some cases reported sensitization reactions to this compound, highlighting the need for careful monitoring during treatment .

Q & A

What experimental methodologies are recommended for determining the purity and molecular identity of undecylenic acid in synthetic or natural samples?

Basic Research Question
To confirm purity and identity, researchers should employ a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection can quantify purity against certified reference standards (e.g., ≥97% as per pharmacopeial guidelines) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C) and Fourier-transform infrared (FTIR) spectroscopy validate molecular structure by identifying characteristic functional groups such as the terminal double bond (C=C) and carboxylic acid (COOH) . For natural derivatives, isotopic labeling or mass spectrometry (MS) may distinguish biosynthetic pathways .

How should researchers design in vitro assays to evaluate the antifungal efficacy of this compound against drug-resistant fungal strains?

Advanced Research Question
Experimental design must include:

  • Strain selection : Use clinically isolated resistant strains (e.g., Candida auris) alongside reference strains for comparative analysis.
  • Dose-response curves : Determine minimum inhibitory concentrations (MICs) using broth microdilution assays, with controls for solvent effects (e.g., DMSO) .
  • Mechanistic studies : Pair efficacy assays with fluorescence microscopy to assess membrane disruption or reactive oxygen species (ROS) generation.
  • Data validation : Include triplicate biological replicates and statistical analysis (e.g., ANOVA) to ensure reproducibility .

What safety protocols are critical when handling this compound in laboratory settings, particularly for inhalation or dermal exposure risks?

Basic Research Question
Key safety measures include:

  • Ventilation : Use fume hoods for volatile operations (e.g., heating) to prevent respiratory irritation .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to mitigate skin and eye exposure .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff to prevent environmental toxicity .
  • First aid : Immediate rinsing with water for dermal/ocular contact and medical consultation for persistent symptoms .

How can researchers resolve contradictions in reported bioactivity data for this compound, such as variable antitumor efficacy across studies?

Advanced Research Question
Address discrepancies through:

  • Standardized protocols : Harmonize variables like cell line selection (e.g., HeLa vs. MCF-7), exposure duration, and solvent compatibility .
  • Metabolomic profiling : Use LC-MS to identify degradation products or interactions with culture media that may alter bioactivity .
  • Meta-analysis : Systematically compare published datasets using tools like PRISMA guidelines, highlighting methodological divergences (e.g., apoptosis assay protocols) .

What advanced synthetic strategies optimize the production of this compound derivatives for bifunctional applications (e.g., metal coordination or polymer synthesis)?

Advanced Research Question
Strategies include:

  • Green chemistry : Catalytic pyrolysis of castor oil to enhance yield and reduce byproducts .
  • Metal complexation : React this compound with lanthanides (e.g., samarium) under inert atmospheres, monitoring stoichiometry via titration and characterizing products with IR/Raman spectroscopy .
  • Polymer functionalization : Graft onto biodegradable polymers via radical-initiated reactions, using gel permeation chromatography (GPC) to confirm molecular weight changes .

How should researchers structure methodology sections in publications to ensure reproducibility of this compound experiments?

Methodological Guidance
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed protocols : Specify equipment models, reagent grades (e.g., ≥99% purity), and software for data analysis (e.g., GraphPad Prism) .
  • Supporting information : Deposit raw datasets (e.g., NMR spectra, MIC values) in public repositories with DOIs.
  • Ethical reporting : Disclose conflicts of interest and funding sources .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Undecylenic Acid
Reactant of Route 2
Reactant of Route 2
Undecylenic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.